molecular formula C8H5BrF3N3O2 B14667146 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide CAS No. 38562-38-8

2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide

Cat. No.: B14667146
CAS No.: 38562-38-8
M. Wt: 312.04 g/mol
InChI Key: UQDNVTJSRCMCNA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a nitrophenyl group, and a hydrazonoyl bromide moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide typically involves the reaction of 2,2,2-trifluoroethanol with 4-nitrophenylhydrazine in the presence of a brominating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated and nitrophenylated derivatives, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can interact with various enzymes and receptors, modulating their activity. The hydrazonoyl bromide moiety can undergo nucleophilic substitution, leading to the formation of active intermediates .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

38562-38-8

Molecular Formula

C8H5BrF3N3O2

Molecular Weight

312.04 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide

InChI

InChI=1S/C8H5BrF3N3O2/c9-7(8(10,11)12)14-13-5-1-3-6(4-2-5)15(16)17/h1-4,13H

InChI Key

UQDNVTJSRCMCNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=C(C(F)(F)F)Br)[N+](=O)[O-]

Origin of Product

United States

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